molecular formula C15H12N2S B8408001 2-(4-Aminophenylthio)quinoline

2-(4-Aminophenylthio)quinoline

Cat. No.: B8408001
M. Wt: 252.3 g/mol
InChI Key: GXOORYGDSLJFJZ-UHFFFAOYSA-N
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Description

2-(4-Aminophenylthio)quinoline is a useful research compound. Its molecular formula is C15H12N2S and its molecular weight is 252.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-quinolin-2-ylsulfanylaniline

InChI

InChI=1S/C15H12N2S/c16-12-6-8-13(9-7-12)18-15-10-5-11-3-1-2-4-14(11)17-15/h1-10H,16H2

InChI Key

GXOORYGDSLJFJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloroquinoline (0.04 moles, 6.54 g), 4-aminothiophenol (0.04 moles, 5.0 g) and potassium carbonate (0.04 moles, 5.52 g) were stirred at room temperature in 200 ml of ethanol for 18 hr. The reaction mixture was concentrated, ethyl acetate was added and the solution washed with water, dried over sodium sulfate and concentrated. The product was purified by HPLC over silica gel eluted with ethyl acetate/hexane to yield 2-(4-aminophenylthio)quinoline 4.0 g, 40%. Mass Spec (FD) 252. Calculated for C15H12N2S: C, 71.40; H, 4.79, N, 11.10. Found: C, 71.11; H, 4.98 N, 11.20.
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6.54 g
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reactant
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5 g
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5.52 g
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reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

2-(4-Nitrophenylthio)quinoline (0.42 moles, 12.0 g) was hydrogenated in 300 ml DMF over 5.0 g Pd/C for 3 hr at room temperature. The solution was filtered through celite and concentrated. The product was triturated with ether and hexane to yield 2-(4-aminophenylthio)quinoline 10.0 g, 93%.
Name
2-(4-Nitrophenylthio)quinoline
Quantity
12 g
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300 mL
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5 g
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catalyst
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Synthesis routes and methods III

Procedure details

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